2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2ClF5O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2,3-difluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified through distillation under reduced pressure to obtain the final compound .
Chemical Reactions Analysis
2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those requiring fluorinated aromatic compounds for enhanced biological activity.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in chemical synthesis .
Comparison with Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds, such as:
2,4-Difluorobenzyl bromide: Another fluorinated benzyl compound used in organic synthesis.
α,α,α-Trifluoro-o-toluoyl chloride: A trifluoromethyl-substituted benzoyl chloride with similar reactivity.
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: The precursor to the benzoyl chloride derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated benzoyl chlorides.
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-7(15)3-1-2-4(8(12,13)14)6(11)5(3)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHTXRLOYTGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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